3-Chloro-2,2-dimethyl-1-(4-phenylpiperazin-1-yl)propan-1-one

Descripción

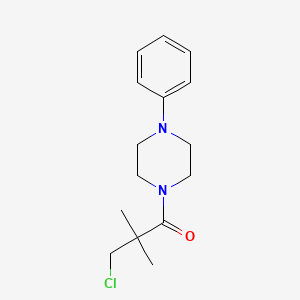

3-Chloro-2,2-dimethyl-1-(4-phenylpiperazin-1-yl)propan-1-one (CAS: 1211489-57-4) is a synthetic organic compound characterized by a propan-1-one backbone substituted with a 3-chloro group, two methyl groups at the 2-position, and a 4-phenylpiperazine moiety attached to the ketone oxygen (Fig. 1). The phenylpiperazine group is a common pharmacophore in medicinal chemistry, often associated with receptor-binding activity in the central nervous system .

Propiedades

IUPAC Name |

3-chloro-2,2-dimethyl-1-(4-phenylpiperazin-1-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN2O/c1-15(2,12-16)14(19)18-10-8-17(9-11-18)13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOJNDTLODDHZQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCl)C(=O)N1CCN(CC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of 3-Chloro-2,2-dimethyl-1-(4-phenylpiperazin-1-yl)propan-1-one typically begins with 2,2-dimethyl-1-propanol and 4-phenylpiperazine.

Chlorination: The 2,2-dimethyl-1-propanol is chlorinated using chlorine gas in the presence of a base to form 3-chloro-2,2-dimethyl-1-propanol.

Coupling Reaction: The chlorinated product is then reacted with 4-phenylpiperazine under suitable conditions to yield the final product.

Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions:

Substitution: This compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.

Common Reagents and Conditions:

Oxidation: Pyridinium chlorochromate is commonly used as an oxidizing agent.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation Products: Oxidation can lead to the formation of 3-chloro-2,2-dimethylpropanal.

Substitution Products: Substitution reactions can yield various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism of action of 3-Chloro-2,2-dimethyl-1-(4-phenylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors and enzymes, potentially modulating their activity . The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Features and Substituent Variations

The key structural variations among analogs lie in:

- Piperazine ring substituents : Phenyl, chlorophenyl, pyrimidinyl, or heterocyclic groups.

- Propanone chain modifications: Chloro, hydroxy, or bulky substituents (e.g., benzoxazole-furan).

Table 1: Structural and Physicochemical Comparison

Key Findings from Comparative Analysis

Physicochemical Properties

- Polarity and Solubility : The hydroxy-substituted compound 7g exhibits higher polarity due to the -OH group, contrasting with the chloro group in the target compound, which likely enhances lipophilicity. The diazepane-containing V011-1440 has exceptionally high logP/logD values (5.40/5.34), suggesting superior membrane permeability but poor aqueous solubility.

- Thermal Stability : Compound 7g’s melting point (162–164°C) indicates moderate crystallinity, though data for the target compound is unavailable .

Actividad Biológica

3-Chloro-2,2-dimethyl-1-(4-phenylpiperazin-1-yl)propan-1-one is an organic compound with the molecular formula C15H21ClN2O and a molecular weight of approximately 280.79 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound features a chloro group, a dimethyl group, and a piperazine moiety, which are significant for its biological interactions. The structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C15H21ClN2O |

| Molecular Weight | 280.79 g/mol |

| CAS Number | 1211489-57-4 |

| Purity | ≥95% |

Synthesis

The synthesis typically involves chlorination of 2,2-dimethyl-1-propanol followed by a coupling reaction with 4-phenylpiperazine. This method allows for the formation of the target compound with high yield and purity, suitable for further biological testing.

The biological activity of 3-Chloro-2,2-dimethyl-1-(4-phenylpiperazin-1-yl)propan-1-one is largely attributed to its interaction with various biological targets, including receptors and enzymes. The piperazine ring is known to modulate the activity of neurotransmitter receptors, suggesting potential applications in neuropharmacology .

Case Studies and Research Findings

Recent studies have explored the compound's activity against various pathogens and its potential therapeutic applications:

- Antibacterial Activity : Research indicates that derivatives of compounds similar to 3-Chloro-2,2-dimethyl-1-(4-phenylpiperazin-1-yl)propan-1-one exhibit moderate antibacterial effects against Neisseria meningitidis and Haemophilus influenzae. These findings suggest that the compound may serve as a scaffold for developing new antibiotics .

- Antichlamydial Activity : A study focused on derivatives containing similar structural motifs showed selective activity against Chlamydia trachomatis, indicating that modifications in the piperazine structure can enhance biological efficacy against specific pathogens .

- Cytotoxicity and Selectivity : Preliminary assessments of cytotoxicity towards human cells revealed that certain derivatives do not exhibit toxicity, making them promising candidates for further development in therapeutic contexts .

Comparative Analysis

To understand the unique properties of 3-Chloro-2,2-dimethyl-1-(4-phenylpiperazin-1-yl)propan-1-one, it is beneficial to compare it with related compounds:

| Compound Name | Biological Activity | Structural Features |

|---|---|---|

| 3-Chloro-2,2-dimethylpropanal | Moderate antibacterial | Lacks piperazine ring |

| 4-Phenylpiperazine | Neurotransmitter receptor modulator | Contains piperazine but no chloro group |

The combination of the chloro-dimethylpropanone moiety with the phenyl-substituted piperazine ring gives this compound distinct chemical and biological properties that are advantageous for pharmaceutical applications.

Q & A

Basic: What are the key synthetic steps for 3-Chloro-2,2-dimethyl-1-(4-phenylpiperazin-1-yl)propan-1-one, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves:

Coupling Reaction: Reacting a chlorinated propanone derivative with 4-phenylpiperazine under nucleophilic acyl substitution conditions. Stoichiometric control (e.g., 1.2 eq. of piperazine) and solvents like dichloromethane or DMF are critical for high yields .

Chlorination: Introducing the chloro group at the propanone backbone using reagents like thionyl chloride or PCl₃. Temperature control (0–5°C) minimizes side reactions .

Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures purity (>95%). Monitoring via TLC or HPLC is advised .

Optimization: Adjust reaction time (12–24 hrs), inert atmosphere (N₂/Ar), and catalyst use (e.g., triethylamine for acid scavenging) .

Basic: Which spectroscopic techniques are prioritized for structural characterization, and what key markers should be analyzed?

Answer:

- NMR Spectroscopy:

- IR Spectroscopy: C=O stretch (~1700 cm⁻¹) and C-Cl stretch (~750 cm⁻¹) confirm functional groups .

- Mass Spectrometry (HRMS): Molecular ion peak ([M+H]⁺) to verify molecular formula (e.g., C₁₆H₂₂ClN₂O) .

Advanced: How can crystallographic data contradictions (e.g., twinning, disorder) be resolved using SHELX software?

Answer:

- Data Collection: Use high-resolution X-ray data (≤1.0 Å) to reduce noise. SHELXL refinement requires precise .hkl files .

- Twinning: Apply TWIN/BASF commands in SHELXL for pseudo-merohedral twinning. Hooft y parameters validate the model .

- Disorder Modeling: Split atoms into partial occupancies (PART command) and refine with restraints (e.g., SIMU/DELU). Example: A piperazine ring disorder was resolved using ISOR restraints in a related compound .

- Validation: Check R-factors (R₁ < 0.05), ADP consistency, and PLATON alerts .

Advanced: What strategies minimize by-products during synthesis, and how are they characterized?

Answer:

- By-Product Sources:

- Unreacted starting materials (e.g., residual piperazine).

- Over-chlorination (di/tri-chloro derivatives).

- Mitigation:

- Use excess piperazine (1.5 eq.) to drive the coupling reaction to completion .

- Low-temperature chlorination (−10°C) to prevent multiple substitutions .

- Characterization:

- LC-MS: Identify by-product masses (e.g., m/z 350 for dichloro derivatives).

- ¹H NMR: Compare integration ratios of target vs. impurity peaks .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential?

Answer:

- Structural Modifications:

- Vary substituents on the phenyl ring (e.g., electron-withdrawing groups like -F or -CF₃) to assess receptor binding .

- Replace dimethyl groups with cyclopropyl or tert-butyl to study steric effects .

- Biological Assays:

- In Vitro: Test affinity for serotonin/dopamine receptors (e.g., 5-HT₁A or D₂) via radioligand binding assays .

- In Vivo: Evaluate CNS penetration using logP/logD measurements (target: 2–3) .

- Data Analysis: Use QSAR models (e.g., CoMFA) to correlate structural features with activity .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis .

- Exposure Limits: Avoid inhalation (dust/vapor); monitor air concentration (<0.1 mg/m³) .

- Spill Management: Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced: Which computational methods predict reactivity and target interactions?

Answer:

- Reactivity Prediction:

- Target Docking:

- Use AutoDock Vina to model binding to A₂A adenosine receptors. Input crystallographic data from PDB (e.g., 3EML) .

- Validate poses with MM-GBSA binding energy calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.